Fmoc-His(Fmoc)-OPfp

Description

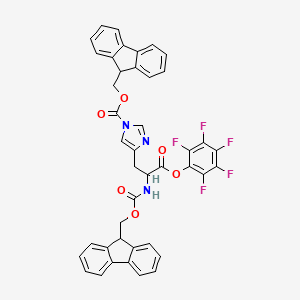

Fmoc-His(Fmoc)-OPfp is a histidine derivative tailored for solid-phase peptide synthesis (SPPS). It features dual 9-fluorenylmethoxycarbonyl (Fmoc) protections: one on the α-amino group and another on the imidazole side chain of histidine. The pentachlorophenyl (OPfp) ester activates the carboxyl group, enabling efficient peptide bond formation without additional reagents . This compound is particularly suited for synthesizing histidine-rich peptides where side chain reactivity must be controlled. However, its dual Fmoc protections necessitate careful handling during deprotection steps in SPPS .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H28F5N3O6/c43-34-35(44)37(46)39(38(47)36(34)45)56-40(51)33(49-41(52)54-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-50(21-48-22)42(53)55-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,49,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFHYUWRVSHCIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)OC8=C(C(=C(C(=C8F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H28F5N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Protecting Group Strategies

| Compound | α-Amino Protection | Side Chain Protection | Activating Group | Deprotection Conditions |

|---|---|---|---|---|

| Fmoc-His(Fmoc)-OPfp | Fmoc | Fmoc | OPfp | Piperidine (α-Fmoc removal) |

| Fmoc-His(Trt)-OH | Fmoc | Trityl (Trt) | OH (requires activation) | TFA cleavage (Trt removal) |

| Fmoc-His(Boc)-OH | Fmoc | tert-Butoxycarbonyl (Boc) | OH | TFA cleavage (Boc removal) |

| Fmoc-Cys(Trt)-OPfp | Fmoc | Trityl (Trt) | OPfp | Piperidine (α-Fmoc) + TFA (Trt) |

- Key Differences :

- This compound : Dual Fmoc protections risk simultaneous removal of side chain Fmoc during standard piperidine deprotection, complicating stepwise SPPS. In contrast, Trt and Boc groups on histidine (e.g., Fmoc-His(Trt)-OH) are acid-labile and removed only during final TFA cleavage, ensuring compatibility with Fmoc SPPS .

- Activation Efficiency : OPfp esters (as in this compound and Fmoc-Cys(Trt)-OPfp) eliminate the need for coupling reagents like PyBOP or HATU, streamlining synthesis .

Application-Specific Utility

- This compound: Ideal for synthesizing histidine-rich peptides requiring temporary side chain masking.

- Fmoc-His(Trt)-OH : Widely used in automated SPPS (e.g., antimicrobial peptides) due to Trt’s orthogonal stability .

- Fmoc-Ser(O-β-GalNAc)-OPfp : Demonstrates OPfp’s advantage in glycosylation, where pre-activated esters simplify carbohydrate conjugation .

Research Findings and Challenges

- Deprotection Conflict : The dual Fmoc protections in this compound create a critical limitation. Standard piperidine treatment (20% in DMF) removes both α- and side chain Fmoc groups, disrupting sequential synthesis . This contrasts with Trt or Boc protections, which remain intact until final TFA cleavage .

- Activation Advantage : OPfp esters bypass the need for coupling reagents, reducing side reactions and improving synthesis speed .

- Emerging Alternatives : Hybrid strategies, such as Fmoc-His(MBom)-OH (using methoxybenzyloxymethyl protection), offer acid-labile side chain protection compatible with Fmoc SPPS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.